molecular formula C12H23NO2 B8327937 5-n-Octyloxy-pyrrolidin-2-one

5-n-Octyloxy-pyrrolidin-2-one

Cat. No. B8327937
M. Wt: 213.32 g/mol
InChI Key: QMMSAGBYEKJMDL-UHFFFAOYSA-N
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Patent
US04948804

Procedure details

16.5 cm3 of a 15% solution of butyllithium in hexane is added at -60° C. to 5.3 g of 5-n-octyloxy pyrrolidin-2-one in solution in 200 cm3 of tetrahydrofuran. After agitation for 20 minutes at -60° C., then, while maintaining these conditions, a solution of 3.5 g of benzoyl chloride in 50 cm3 of tetrahydrofuran is added. Agitation is continued while allowing to return to ambient temperature. After concentration and chromatography on silica (eluent: toluene-ethyl acetate 8-2), 4.2 g of the product sought is obtained.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH2:6]([O:14][CH:15]1[NH:19][C:18](=[O:20])[CH2:17][CH2:16]1)[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[C:21](Cl)(=[O:28])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>CCCCCC.O1CCCC1>[C:21]([N:19]1[CH:15]([O:14][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:16][CH2:17][C:18]1=[O:20])(=[O:28])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)OC1CCC(N1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining these conditions
CUSTOM
Type
CUSTOM
Details
to return to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
After concentration and chromatography on silica (eluent: toluene-ethyl acetate 8-2), 4.2 g of the product
CUSTOM
Type
CUSTOM
Details
sought is obtained

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)N1C(CCC1OCCCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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